4-Chloro-2-(propanoylamino)benzoic acid
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Description
“4-Chloro-2-(propanoylamino)benzoic acid” is a chemical compound with the molecular formula C10H10ClNO3. It is a derivative of 4-Chlorobenzoic acid, which is an organic compound with the molecular formula ClC6H4CO2H . It is a white solid that is soluble in some organic solvents and in aqueous base . This compound is a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor .
Scientific Research Applications
Crystal Engineering and Halogen Bond Interactions
4-Chloro-2-(propanoylamino)benzoic acid has been used in crystal engineering to synthesize molecular salts with pyridyl and benzoic acid derivatives. The study demonstrated the significance of halogen bonds, particularly Cl···O interactions, in the crystal structures of these molecular salts. These interactions were crucial for the stability of the crystal structures, showcasing the compound's utility in the design and development of new molecular materials (Oruganti et al., 2017).
Phase Behavior Modeling in Pharmaceutical Research
In pharmaceutical research, benzoic acid derivatives like 4-Chloro-2-(propanoylamino)benzoic acid are model compounds. Understanding their phase behavior is essential for process design. A study employed the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of aqueous and organic solutions containing benzoic acid and chlorobenzoic acids, providing valuable insights for pharmaceutical process development (Reschke et al., 2016).
Corrosion Inhibition
Derivatives of 4-Chloro-2-(propanoylamino)benzoic acid have been investigated as corrosion inhibitors for carbon steel in acidic media. The compounds showed significant inhibitive action by adsorbing on the steel surface through active centers in their structures, highlighting their potential use in industrial applications to prevent corrosion (Fouda et al., 2008).
Organic Dye Synthesis for Solar Cells
A derivative of benzoic acid, 4-(benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid, has been used as an electron acceptor unit in the design and synthesis of organic dyes for dye-sensitized solar cells (DSSCs). The study showcases the compound's relevance in the development of renewable energy technologies (Ferdowsi et al., 2018).
properties
IUPAC Name |
4-chloro-2-(propanoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-2-9(13)12-8-5-6(11)3-4-7(8)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROIVUCRBDYZPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361752 |
Source
|
Record name | 4-chloro-2-(propanoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(propanoylamino)benzoic acid | |
CAS RN |
274901-75-6 |
Source
|
Record name | 4-chloro-2-(propanoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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